![molecular formula C16H16ClNOS B5181808 2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly referred to as CPTA and is known for its unique properties that make it an ideal candidate for many laboratory experiments. In
科学研究应用
CPTA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. CPTA has been shown to inhibit the growth and proliferation of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies. Additionally, CPTA has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of CPTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, CPTA has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPTA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter activity in the brain, and the potential to induce apoptosis in cancer cells. Additionally, CPTA has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using CPTA in laboratory experiments is its high purity and cost-effectiveness. Additionally, the synthesis method for CPTA has been optimized to produce high yields, making it an ideal candidate for large-scale experiments. However, one limitation of using CPTA in laboratory experiments is its potential toxicity, which must be carefully monitored and controlled.
未来方向
There are many potential future directions for research related to CPTA. One promising area of research is the development of new cancer therapies based on the inhibition of specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of CPTA and its potential applications in the treatment of neurological disorders. Further studies are also needed to explore the potential toxicity of CPTA and its safety profile in humans.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation and the modulation of neurotransmitter activity in the brain. While there are limitations to using CPTA in laboratory experiments, the potential benefits of this compound make it an ideal candidate for further research and development.
合成方法
The synthesis of CPTA involves the reaction of 4-chlorobenzenethiol with N-(1-phenylethyl)acetamide in the presence of a catalyst. The resulting compound is then purified using various methods, including column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure CPTA, making it a cost-effective and efficient process.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12(13-5-3-2-4-6-13)18-16(19)11-20-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNXSVTSGOESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(1-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

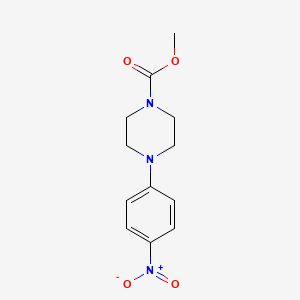
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
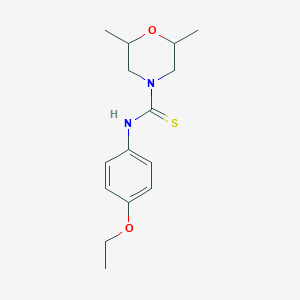
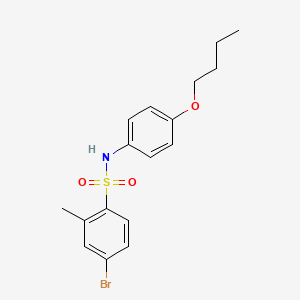
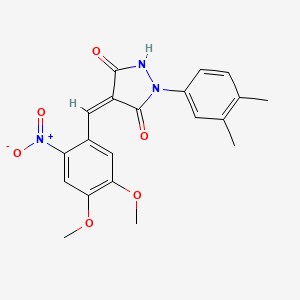
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)

![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
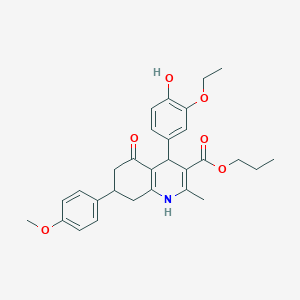
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)